An In-depth Technical Guide to 6-Cyclobutoxy-4-methylpyridin-3-amine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Cyclobutoxy-4-methylpyridin-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Cyclobutoxy-4-methylpyridin-3-amine, a substituted aminopyridine derivative of increasing interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to present not just the data, but the underlying scientific rationale for the properties and methodologies discussed, empowering researchers to leverage this promising molecule in their work.
Molecular Overview and Physicochemical Properties
6-Cyclobutoxy-4-methylpyridin-3-amine (CAS No. 1522335-03-0) is a heterocyclic compound featuring a pyridine core, a functionality prevalent in numerous FDA-approved drugs.[1] Its structure is characterized by an amino group at the 3-position, a methyl group at the 4-position, and a cyclobutoxy group at the 6-position. This unique arrangement of substituents imparts specific electronic and steric properties that are crucial for its reactivity and biological activity.
Structural and Physicochemical Data
A summary of the key computed and, where available, experimental properties of 6-Cyclobutoxy-4-methylpyridin-3-amine and a related compound, 3-Amino-4-methylpyridine, are presented in Table 1 for comparative analysis. The cyclobutoxy substituent is expected to increase the lipophilicity of the molecule compared to its non-alkoxylated counterpart.
| Property | 6-Cyclobutoxy-4-methylpyridin-3-amine | 3-Amino-4-methylpyridine |
| CAS Number | 1522335-03-0[2] | 3430-27-1[3][4] |
| Molecular Formula | C₁₀H₁₄N₂O[2] | C₆H₈N₂[3][4] |
| Molecular Weight | 178.23 g/mol [2] | 108.14 g/mol [3][4] |
| Appearance | Not explicitly reported; likely a solid | White to brown powder/crystal[3] |
| Melting Point | Not explicitly reported | 102-107 °C[3] |
| Boiling Point | Not explicitly reported | 254 °C[3][4] |
| Solubility | Not explicitly reported | Soluble in Chloroform, Ethyl Acetate, Methanol[3][4] |
| pKa | Not explicitly reported | 6.83 ± 0.18 (Predicted)[3] |
| LogP (Predicted) | 1.8 (XLogP3-AA)[2] | 0.43 (Estimated) |
| Topological Polar Surface Area | 48.1 Ų[2] | 38.3 Ų |
| Rotatable Bond Count | 2[2] | 0 |
| Hydrogen Bond Donors | 1[2] | 1 |
| Hydrogen Bond Acceptors | 3[2] | 2 |
Note: The LogP of 3-Amino-4-methylpyridine is an estimated value and the TPSA and rotatable bond count are calculated based on its structure for comparison.
Synthesis and Purification
The synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine is not extensively detailed in the public domain. However, a plausible and efficient synthetic route can be extrapolated from methodologies reported for structurally analogous compounds, particularly the synthesis of 6-(Cyclobutoxy)-5-methyl-pyridin-3-amine. The proposed pathway involves a two-step process starting from a readily available or synthesizable nitro-substituted pyridine precursor.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine.
Experimental Protocol: Synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine
This protocol is adapted from the synthesis of a structurally related compound and should be optimized for the specific substrate.
Step 1: Synthesis of 6-Cyclobutoxy-4-methyl-3-nitropyridine
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Materials: 6-Chloro-4-methyl-3-nitropyridine, cyclobutanol, sodium hydride (NaH) or another suitable base, and an anhydrous aprotic solvent (e.g., THF, DMF).
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Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous solvent and sodium hydride. b. Cool the suspension to 0 °C and slowly add cyclobutanol. c. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. d. Add a solution of 6-Chloro-4-methyl-3-nitropyridine in the anhydrous solvent dropwise to the reaction mixture. e. Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS. f. Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of 6-Cyclobutoxy-4-methylpyridin-3-amine
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Materials: 6-Cyclobutoxy-4-methyl-3-nitropyridine, a reducing agent (e.g., iron powder and ammonium chloride, or catalytic hydrogenation with Pd/C), and a suitable solvent system (e.g., ethanol/water or methanol).
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Procedure (using Fe/NH₄Cl): a. To a round-bottom flask, add 6-Cyclobutoxy-4-methyl-3-nitropyridine, ethanol, and water. b. Add iron powder and ammonium chloride to the mixture. c. Heat the reaction mixture to reflux (e.g., 80 °C) and stir vigorously. d. Monitor the reaction progress by TLC or LC-MS. e. Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts. f. Concentrate the filtrate under reduced pressure to remove the ethanol. g. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). h. Dry the combined organic layers, filter, and concentrate to yield the crude product. i. Purify the product by flash column chromatography or recrystallization to obtain pure 6-Cyclobutoxy-4-methylpyridin-3-amine.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group, the cyclobutoxy group, and the amine protons.
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Aromatic Protons: Two singlets or doublets in the aromatic region (δ 6.0-8.0 ppm), corresponding to the protons at the 2 and 5 positions of the pyridine ring. The exact chemical shifts will be influenced by the electronic effects of the substituents.
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Methyl Protons: A singlet at approximately δ 2.0-2.5 ppm.
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Cyclobutoxy Protons: A multiplet for the methine proton (CH-O) in the range of δ 4.5-5.5 ppm, and multiplets for the methylene protons of the cyclobutyl ring.
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Amine Protons: A broad singlet for the -NH₂ group, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
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Pyridine Ring Carbons: Six distinct signals in the aromatic region (δ 100-160 ppm). The carbon attached to the oxygen of the cyclobutoxy group (C6) will be significantly downfield.
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Methyl Carbon: A signal in the aliphatic region (δ 15-25 ppm).
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Cyclobutoxy Carbons: A signal for the methine carbon (CH-O) around δ 70-80 ppm and signals for the methylene carbons of the cyclobutyl ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
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N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.
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C-H Stretching: Bands for aromatic and aliphatic C-H stretching just above and below 3000 cm⁻¹, respectively.
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C=C and C=N Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
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C-O Stretching: A strong band in the region of 1200-1300 cm⁻¹ for the aryl-alkyl ether linkage.
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N-H Bending: A band around 1600-1650 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (178.23 g/mol ). Fragmentation patterns would likely involve the loss of the cyclobutoxy group or parts of it, and potentially the methyl group.
Reactivity and Potential Applications
The reactivity of 6-Cyclobutoxy-4-methylpyridin-3-amine is governed by the interplay of its functional groups.
Reactivity Profile
Sources
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- 2. wap.guidechem.com [wap.guidechem.com]
- 3. 3-Amino-4-methylpyridine price,buy 3-Amino-4-methylpyridine - chemicalbook [chemicalbook.com]
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